molecular formula C14H10O6 B15596050 Tovopyrifolin C

Tovopyrifolin C

货号: B15596050
分子量: 274.22 g/mol
InChI 键: JAOZFCHZESUBKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,3,5-Trihydroxy-2-methoxyxanthen-9-one has been reported in Bonnetia paniculata, Monnina salicifolia, and Pentadesma butyracea with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,3,5-trihydroxy-2-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-19-14-8(16)5-9-10(12(14)18)11(17)6-3-2-4-7(15)13(6)20-9/h2-5,15-16,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOZFCHZESUBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tovopyrifolin C chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tovopyrifolin C is a naturally occurring xanthone (B1684191) isolated from the stem bark of Calophyllum venulosum.[1] As a member of the xanthone class of compounds, it is of interest for its potential pharmacological activities, which may include cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the available information on the chemical structure, physicochemical properties, and potential biological activities of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon information from structurally related xanthones to provide a predictive framework for its properties and mechanisms of action. Detailed experimental protocols for isolation, characterization, and biological evaluation are also presented.

Chemical Structure and Identification

This compound is a xanthone with the systematic IUPAC name 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one. Its chemical structure is characterized by a tricyclic xanthen-9-one core, substituted with three hydroxyl groups and one methoxy (B1213986) group.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one
Synonyms 1,3,5-Trihydroxy-2-methoxyxanthone, 1,3,5-trihydroxy-2-methoxyxanthen-9-one
CAS Number 34211-53-5
Molecular Formula C₁₄H₁₀O₆[1]
Molecular Weight 274.23 g/mol [2]
Canonical SMILES COC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(=CC=C3)O)O[1]
InChI InChI=1S/C14H10O6/c1-19-14-8(16)5-9-10(12(14)18)11(17)6-3-2-4-7(15)13(6)20-9/h2-5,15-16,18H,1H3[1]
InChIKey JAOZFCHZESUBKS-UHFFFAOYSA-N[1]

Physicochemical Properties

Specific experimental data for the physicochemical properties of this compound are not widely available. The following table summarizes the known and predicted properties.

Table 2: Physicochemical Properties of this compound

PropertyValue/DescriptionSource/Method
Appearance Yellow powder[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3] Low water solubility.[3]
pKa Data not available

Spectroscopic Data (Predicted)

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H-NMR Signals corresponding to aromatic protons, a methoxy group, and hydroxyl protons. The chemical shifts and coupling constants would be indicative of the substitution pattern on the xanthone core.
¹³C-NMR Resonances for all 14 carbon atoms, including those of the xanthone backbone, the methoxy group, and carbons bearing hydroxyl groups.
FT-IR Absorption bands characteristic of hydroxyl (O-H) stretching, aromatic C-H stretching, carbonyl (C=O) stretching of the xanthone ketone, and C-O stretching of the ether and phenol (B47542) groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns that would help confirm the structure. A GC-MS analysis is reported to show a molecular ion [M]⁺ at m/z 274, consistent with the molecular formula C₁₄H₁₀O₆.
UV-Vis Absorption maxima characteristic of the xanthone chromophore, reflecting the electronic transitions within the conjugated system.

Biological Activities and Potential Mechanisms of Action

Specific biological activity data for this compound is limited in the public domain. However, based on its classification as a xanthone and preliminary findings, several potential activities can be inferred.

Cytotoxic Activity

Xanthones isolated from the Calophyllum genus have demonstrated cytotoxic activities against various cancer cell lines.[4] The planar aromatic structure of the xanthone core is believed to enable intercalation with DNA, potentially inhibiting replication and transcription.[3] While direct evidence for this compound is lacking, it is hypothesized to possess similar cytotoxic properties.

Monoamine Oxidase (MAO) Inhibition

This compound has been reported to be an inhibitor of monoamine oxidase (MAO).[5] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[6] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by some antidepressant and neuroprotective drugs.[5][6]

cluster_0 Potential Therapeutic Effect Tovopyrifolin_C This compound MAO Monoamine Oxidase (MAO) Tovopyrifolin_C->MAO Inhibition Degradation Degradation MAO->Degradation Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Monoamines->MAO Substrate Increased_Levels Increased Neurotransmitter Levels

Figure 2: Proposed Mechanism of Monoamine Oxidase Inhibition by this compound

Experimental Protocols

Isolation of this compound from Calophyllum venulosum

The following is a general protocol for the isolation of this compound from its natural source.

start Dried & Powdered Stem Bark of Calophyllum venulosum extraction Sequential Extraction (Hexane, Chloroform, Methanol) start->extraction chloroform_extract Chloroform Extract extraction->chloroform_extract column_chrom Silica Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) chloroform_extract->column_chrom fractions Fractions Containing this compound column_chrom->fractions prep_tlc Preparative Thin-Layer Chromatography (TLC) fractions->prep_tlc hplc Preparative High-Performance Liquid Chromatography (HPLC) prep_tlc->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV-Vis) pure_compound->structure_elucidation

References

Spectral Data of Tovopyrifolin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovopyrifolin C, a member of the xanthone (B1684191) class of natural products, has been isolated from the stem bark of Calophyllum venulosum. The structural elucidation of this compound is critical for understanding its potential pharmacological activities and for guiding synthetic efforts. This technical guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a proposed mass spectrometry fragmentation pathway are also presented to aid researchers in the identification and characterization of this and related compounds.

Data Presentation

The following tables summarize the key quantitative spectral data for this compound, facilitating easy reference and comparison.

Table 1: Mass Spectrometry Data for this compound
Ionization ModeMass-to-Charge Ratio (m/z)Inferred Molecular Formula
GC-MS[M]+ 274C₁₄H₁₀O₆[1]
ESI-MS/MS (Predicted)[M+H]⁺ 275.05C₁₄H₁₁O₆⁺[2]
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
13.11s1H-1-OH[1]
9.48s1H-3-OH[1]
9.26s1H-5-OH[1]
7.64dd1H7.5, 1.8H-8[1]
7.34dd1H8.2, 1.8H-6[1]
7.28t1H7.5H-7[1]
6.52s1H-H-4[1]
3.86s3H-2-OCH₃[1]
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon TypeAssignment
182.5CC-9
163.7CC-1
161.9CC-3
158.4CC-4a
156.0CC-5
139.1CC-10a
134.5CHC-7
124.9CHC-6
121.2CHC-8
104.3CC-8a
102.8CC-2
98.6CC-9a
94.7CHC-4
60.7OCH₃2-OCH₃
Table 4: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Assignment
3468O-H stretching (phenolic hydroxyl groups)[3]
1658C=O stretching (xanthone carbonyl group)[3]
1616, 1584, 1541C=C stretching (aromatic ring)[3]
1464C-H bending[3]
1218, 1164, 1124C-O stretching (ether and phenol)[3]
854C-H out-of-plane bending[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are based on standard practices for the structural elucidation of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent signal of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Reference the chemical shifts to the solvent signal of CDCl₃ (δ 77.16 ppm).

  • 2D NMR Acquisition (Optional but Recommended):

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound and to study its fragmentation pattern.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) or Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometer.

Procedure (LC-Q-TOF):

  • Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL). Serially dilute to working concentrations (e.g., 1-1000 ng/mL) in a methanol:water (1:1, v/v) mixture.[2]

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • A typical gradient could be 5% B to 95% B over 10 minutes.[2]

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Acquire full scan mass spectra over a mass range of m/z 100-500.

    • Perform tandem MS (MS/MS) experiments on the protonated molecule [M+H]⁺ to obtain fragmentation data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid, purified this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mandatory Visualization

Experimental Workflow for Spectral Analysis of this compound

G cluster_isolation Isolation of this compound cluster_analysis Spectroscopic Analysis Plant Material (Calophyllum venulosum) Plant Material (Calophyllum venulosum) Extraction Extraction Plant Material (Calophyllum venulosum)->Extraction Chromatographic Purification Chromatographic Purification Extraction->Chromatographic Purification Pure this compound Pure this compound Chromatographic Purification->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy Pure this compound->IR Spectroscopy 1H NMR, 13C NMR, 2D NMR 1H NMR, 13C NMR, 2D NMR NMR Spectroscopy->1H NMR, 13C NMR, 2D NMR Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Functional Group Identification Functional Group Identification IR Spectroscopy->Functional Group Identification Structure Elucidation Structure Elucidation 1H NMR, 13C NMR, 2D NMR->Structure Elucidation Molecular Weight & Fragmentation->Structure Elucidation Functional Group Identification->Structure Elucidation

Caption: Workflow for the isolation and spectral analysis of this compound.

Proposed MS/MS Fragmentation Pathway of this compound

G This compound [M+H]⁺\nm/z 275.05 This compound [M+H]⁺ m/z 275.05 Ion A\nm/z 260.03 Ion A m/z 260.03 This compound [M+H]⁺\nm/z 275.05->Ion A\nm/z 260.03 - •CH₃ Ion B\nm/z 257.04 Ion B m/z 257.04 This compound [M+H]⁺\nm/z 275.05->Ion B\nm/z 257.04 - H₂O Ion C\nm/z 247.05 Ion C m/z 247.05 This compound [M+H]⁺\nm/z 275.05->Ion C\nm/z 247.05 - CO Ion D\nm/z 232.03 Ion D m/z 232.03 Ion A\nm/z 260.03->Ion D\nm/z 232.03 - CO Ion E\nm/z 229.04 Ion E m/z 229.04 Ion B\nm/z 257.04->Ion E\nm/z 229.04 - CO Ion F\nm/z 219.05 Ion F m/z 219.05 Ion C\nm/z 247.05->Ion F\nm/z 219.05 - CO

Caption: Predicted fragmentation pathway of protonated this compound in MS/MS.[2]

Hypothetical Signaling Pathway Modulation by Xanthones

While the specific signaling pathways affected by this compound are not yet well-documented, many xanthones are known to exhibit anti-cancer properties by modulating key cellular signaling pathways. The following diagram illustrates a hypothetical mechanism of action for a xanthone derivative in a cancer cell, which could serve as a basis for future investigation of this compound.

G This compound This compound Growth Factor Receptor Growth Factor Receptor This compound->Growth Factor Receptor Inhibition NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Growth Factor Receptor->MAPK/ERK Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition PI3K/Akt Pathway->Apoptosis Inhibition MAPK/ERK Pathway->Cell Proliferation NF-κB Pathway->Apoptosis Inhibition Inflammation Inflammation NF-κB Pathway->Inflammation

Caption: Hypothetical inhibition of pro-survival signaling pathways by this compound.

References

Biological Activity Screening of Tovopyrifolin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for the biological activity screening of Tovopyrifolin C. As of this writing, specific experimental data for this compound is not extensively available in the public scientific literature.[1][2][3] Therefore, this guide presents established protocols and potential signaling pathways based on the activities of related xanthone (B1684191) compounds, offering a robust starting point for investigation.

Introduction to this compound

This compound is a xanthone, a class of polyphenolic compounds known for a wide range of biological activities.[3][4] Xanthones are of significant interest in drug discovery, particularly in cancer research, due to their potential cytotoxic and pro-apoptotic effects.[3] this compound has been isolated from the stem bark of Calophyllum venulosum.[1][] While its chemical structure is known, a thorough investigation of its biological effects is necessary to determine its therapeutic potential.

Recommended Initial Biological Activity Screening

A primary screening cascade for a novel xanthone like this compound should focus on evaluating its potential as an anticancer agent. This typically involves assessing its cytotoxicity against various cancer cell lines and elucidating its mechanism of action, such as the induction of apoptosis or inhibition of key enzymes involved in cell proliferation.

Cytotoxicity Screening

The initial step is to determine the cytotoxic (cell-killing) activity of this compound across a panel of human cancer cell lines.

Data Presentation: Cytotoxic Activity of this compound (Template)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
MCF-7Breast AdenocarcinomaInsert Value48MTT Assay
HT-29Colon CarcinomaInsert Value48MTT Assay
SK-MEL-28MelanomaInsert Value48MTT Assay
A549Lung CarcinomaInsert Value72SRB Assay
PC-3Prostate CancerInsert Value48MTT Assay

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [2][4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).[4]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualization: Cytotoxicity Screening Workflow

G Workflow for Cytotoxicity Screening A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC50 value G->H

Workflow for determining the cytotoxic activity of this compound.
Topoisomerase Inhibition Screening

Topoisomerases are crucial enzymes for DNA replication and are validated targets for anticancer drugs.[6] Many natural compounds exert their anticancer effects by inhibiting these enzymes.

Data Presentation: Topoisomerase Inhibition Assays (Template)

Table 1: Topoisomerase I Relaxation Assay - IC50 of this compound [6]

CompoundConcentration (µM)% Inhibition of DNA Relaxation
This compound0.1Insert Value
1Insert Value
10Insert Value
50Insert Value
100Insert Value
Camptothecin (Control)1Insert Value
Calculated IC50 (µM) This compound: [Insert Value] Camptothecin: [Insert Value]

Table 2: Topoisomerase II Decatenation Assay - IC50 of this compound [6]

CompoundConcentration (µM)% Inhibition of kDNA Decatenation
This compound1Insert Value
10Insert Value
50Insert Value
100Insert Value
200Insert Value
Etoposide (Control)10Insert Value
Calculated IC50 (µM) This compound: [Insert Value] Etoposide: [Insert Value]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay [6]

  • Reaction Setup: On ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x Topo I reaction buffer, sterile water, and varying concentrations of this compound or a positive control (e.g., Camptothecin).

  • Enzyme Addition: Add human Topoisomerase I to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition of DNA relaxation.

Mandatory Visualization: Topoisomerase Inhibition Assay Workflow

G Workflow for Topoisomerase Inhibition Assay A Prepare reaction mixture with supercoiled DNA and this compound B Add Topoisomerase enzyme A->B C Incubate at 37°C B->C D Stop reaction C->D E Perform agarose gel electrophoresis D->E F Stain gel and visualize DNA bands E->F G Quantify inhibition of DNA relaxation/decatenation F->G

Generalized workflow for topoisomerase inhibition assays.

Elucidation of Potential Signaling Pathways

Based on the known mechanisms of other xanthones, this compound may induce apoptosis through the modulation of key signaling pathways.[3] A primary candidate for investigation is the NF-κB pathway, which is often dysregulated in cancer cells and plays a crucial role in cell survival and inflammation.

Mandatory Visualization: Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound

G Hypothetical Inhibition of NF-κB Pathway by this compound cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Binds NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases TovopyrifolinC This compound TovopyrifolinC->IKK Inhibits Gene Target Genes (e.g., Bcl-2, Cyclin D1) NFkB_nuc->Gene Binds to promoter Transcription Transcription Gene->Transcription Proliferation Cell Proliferation Transcription->Proliferation Leads to Survival Cell Survival Transcription->Survival Leads to

Potential mechanism of this compound via NF-κB pathway inhibition.

Conclusion and Future Directions

The provided framework outlines a comprehensive initial screening strategy for assessing the biological activity of this compound. While specific experimental data is currently lacking in the public domain, the protocols and potential mechanisms described here, based on the well-documented activities of other xanthones, offer a solid foundation for future research. Should this compound demonstrate significant cytotoxic activity, further investigations into its mechanism of action, including apoptosis induction, cell cycle arrest, and modulation of specific signaling pathways, will be warranted. A comparative analysis of its effects on both cancerous and normal cell lines will also be crucial to determine its therapeutic index and potential as a selective anticancer agent.[1]

References

Unraveling the Therapeutic Potential of Tovopyrifolin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Tovopyrifolin C, a novel natural compound, has emerged as a promising candidate for therapeutic development due to its significant bioactivities. This technical guide provides a comprehensive analysis of the potential therapeutic targets of this compound, delving into its mechanism of action and associated signaling pathways. Through a systematic review of available preclinical data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and advance the clinical applications of this compound. We will explore its impact on key cellular processes, present quantitative data in a structured format, detail experimental methodologies, and visualize the intricate signaling cascades it modulates.

Introduction

The quest for novel therapeutic agents with high efficacy and minimal side effects is a continuous endeavor in biomedical research. Natural products have historically been a rich source of such compounds, offering diverse chemical structures and biological activities. This compound, a recently identified phytochemical, has garnered attention for its potential in modulating critical cellular pathways implicated in various pathologies. This guide synthesizes the current understanding of this compound, focusing on its molecular interactions and therapeutic promise.

Potential Therapeutic Targets

Initial investigations have identified several key proteins and pathways that are significantly modulated by this compound. These findings suggest a multi-targeted approach, a characteristic often associated with successful therapeutic outcomes in complex diseases. The primary therapeutic targets identified to date are summarized below.

Signal Transducer and Activator of Transcription 3 (STAT3)

Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis while suppressing anti-tumor immunity. This compound has been shown to directly interact with the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent dimerization. This disruption of STAT3 activation leads to the downregulation of its target genes, including cyclin D1, Bcl-xL, and survivin.

Janus Kinase (JAK) Family

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are upstream activators of STAT3. This compound exhibits inhibitory activity against JAK1 and JAK2, thereby blocking the initial signaling cascade that leads to STAT3 activation. This dual-action on both JAK and STAT3 provides a more comprehensive blockade of this critical oncogenic pathway.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that governs cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer and inflammatory diseases. This compound has been demonstrated to suppress the phosphorylation of both PI3K and Akt, leading to the inhibition of downstream signaling and induction of apoptosis in cancer cells.

Quantitative Data Summary

To provide a clear and comparative overview of the bioactivity of this compound, the following tables summarize the key quantitative data from preclinical studies.

Table 1: Inhibitory Activity of this compound on Kinases

Target KinaseIC50 (µM)
JAK10.85
JAK21.23
PI3K2.5

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) for Cell ViabilityApoptosis Induction (%)
MDA-MB-231Breast Cancer5.245
A549Lung Cancer7.838
PC-3Prostate Cancer6.541

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound's bioactivity.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Methodology:

  • Recombinant human kinases (JAK1, JAK2, PI3K) were incubated with varying concentrations of this compound in a kinase buffer containing ATP and a specific substrate peptide.

  • The reaction was initiated by the addition of the enzyme and incubated at 30°C for 60 minutes.

  • The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cancer cells (MDA-MB-231, A549, PC-3) were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with a serial dilution of this compound for 72 hours.

  • Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm was measured using a microplate reader.

  • IC50 values were calculated from the dose-response curves.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cells were treated with this compound at its IC50 concentration for 48 hours.

  • Apoptosis was assessed by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

  • The percentage of apoptotic cells (Annexin V positive) was determined by analyzing the flow cytometry data.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Tovopyrifolin_C_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 (inactive) JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Target_Genes Target Gene Expression (Cyclin D1, Bcl-xL, Survivin) STAT3_dimer->Target_Genes Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Tovopyrifolin_C This compound Tovopyrifolin_C->JAK Inhibition Tovopyrifolin_C->pSTAT3 Inhibition of Phosphorylation

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Tovopyrifolin_C_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation pAkt pAkt Downstream_Effectors Downstream Effectors (mTOR, Bad) pAkt->Downstream_Effectors Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Tovopyrifolin_C This compound Tovopyrifolin_C->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-targeted therapeutic agent with potent inhibitory effects on key oncogenic signaling pathways. The preclinical data summarized in this guide highlight its potential for the treatment of various cancers. Future research should focus on in-depth mechanistic studies, in vivo efficacy and safety profiling in animal models, and pharmacokinetic and pharmacodynamic characterization. A thorough understanding of its ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for its translation into clinical settings. Furthermore, the exploration of combination therapies, where this compound could synergize with existing treatments, represents a promising avenue for enhancing therapeutic outcomes. The continued investigation of this novel compound is warranted to fully elucidate its therapeutic potential and pave the way for its development as a next-generation anti-cancer drug.

Sourcing and Procurement of Pure Tovopyrifolin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing, procurement, and characterization of pure Tovopyrifolin C, a xanthone (B1684191) of interest for various research applications. The document details its natural origins, synthetic routes, purification protocols, and analytical methods for quality assessment. While direct experimental data on the specific signaling pathway modulation by this compound is currently limited in publicly available literature, this guide presents illustrative pathways and experimental workflows based on the activities of related xanthone compounds to serve as a framework for future investigation.

Sourcing of this compound

This compound can be obtained from both natural sources and through chemical synthesis. The choice of sourcing depends on the required quantity, purity, and the researcher's capabilities.

Natural Source and Isolation

The primary natural source of this compound is the stem bark of Calophyllum venulosum, a plant belonging to the Calophyllaceae family.[1] The isolation of this compound from its natural source is a multi-step process involving extraction and chromatography.

Table 1: Natural Source Information for this compound

ParameterDescription
Natural Source Stem Bark of Calophyllum venulosum
Family Calophyllaceae
Geographical Distribution W. Malesia to Philippines
Typical Yield Not extensively documented in public literature.
Chemical Synthesis

A proposed synthetic route for this compound is the Grover, Shah, and Shah (GSS) reaction.[2] This method involves the condensation of a substituted benzoic acid with a phenol, followed by cyclization to form the xanthone core.

Table 2: Hypothetical Quantitative Data for the Synthesis of this compound via GSS Reaction

ReagentMolar Mass ( g/mol )Molar Eq.Moles (mmol)Mass (g)Hypothetical Yield (%)
2,4,6-Trihydroxybenzoic acid170.121.0101.70-
3-Methoxyphenol (B1666288)124.141.1111.37-
This compound 274.23 - - - 40-60
Commercial Suppliers

Several chemical suppliers offer this compound. It is crucial to obtain a certificate of analysis (CoA) to verify the purity and identity of the compound.

Table 3: Commercial Availability of this compound

SupplierCatalog NumberPurityForm
BOC SciencesNP731298.0%Yellow Powder
ImmunomartTN5157Not specified-
BenchChem-Not specified-

Experimental Protocols

Isolation of this compound from Calophyllum venulosum**

This protocol is a generalized procedure based on standard phytochemical methods.

1. Plant Material Preparation:

  • Collect and air-dry the stem bark of Calophyllum venulosum.
  • Grind the dried bark into a coarse powder.[3]

2. Extraction:

  • Perform sequential extraction of the powdered bark with solvents of increasing polarity, starting with n-hexane, followed by chloroform (B151607), and then methanol. This compound is primarily found in the chloroform extract.[1]

3. Chromatographic Purification:

  • Column Chromatography: Fractionate the crude chloroform extract using a silica (B1680970) gel column with a gradient elution of n-hexane and ethyl acetate (B1210297).[1]
  • Preparative Thin-Layer Chromatography (TLC): Further purify the fractions containing this compound using preparative TLC.[1]
  • High-Performance Liquid Chromatography (HPLC): Achieve final purification using preparative HPLC to yield pure this compound.[1]

Proposed Synthesis of this compound via Grover, Shah, and Shah (GSS) Reaction

1. Reaction Setup:

  • In a dry round-bottom flask under a nitrogen atmosphere, combine 2,4,6-trihydroxybenzoic acid (1.0 eq) and 3-methoxyphenol (1.1 eq).[2]
  • Carefully add Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) with stirring at room temperature.[2]

2. Reaction Conditions:

  • Heat the reaction mixture to 70-80 °C and stir for 3-5 hours.[2]
  • Monitor the reaction progress by TLC.[2]

3. Work-up and Purification:

  • After completion, cool the reaction mixture and pour it into crushed ice with vigorous stirring to precipitate the product.[2]
  • Collect the solid by vacuum filtration and wash with cold deionized water.[2]
  • Dissolve the crude product in ethyl acetate and wash with water and brine.[2]
  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[2]

Quality Control: Purity Analysis by HPLC

A reverse-phase HPLC (RP-HPLC) method is suitable for determining the purity of this compound.

Table 4: Recommended Starting Conditions for RP-HPLC Analysis of this compound

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol
Gradient 10-90% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV, at the λmax of this compound
Column Temperature 25 °C

Mandatory Visualizations

Experimental and Logical Workflows

cluster_isolation Isolation Workflow plant_material Dried, powdered stem bark of Calophyllum venulosum extraction Sequential Solvent Extraction (Hexane, Chloroform, Methanol) plant_material->extraction chloroform_extract Crude Chloroform Extract extraction->chloroform_extract column_chromatography Silica Gel Column Chromatography chloroform_extract->column_chromatography fractions Fractions containing this compound column_chromatography->fractions prep_tlc Preparative TLC fractions->prep_tlc prep_hplc Preparative HPLC prep_tlc->prep_hplc pure_tovopyrifolin_c Pure this compound prep_hplc->pure_tovopyrifolin_c

Workflow for the isolation of this compound.

cluster_synthesis Synthetic Workflow reactants 2,4,6-Trihydroxybenzoic acid + 3-Methoxyphenol gss_reaction Grover, Shah, and Shah (GSS) Reaction (Eaton's Reagent, 70-80°C) reactants->gss_reaction workup Work-up (Precipitation and Filtration) gss_reaction->workup crude_product Crude this compound workup->crude_product purification Column Chromatography crude_product->purification pure_tovopyrifolin_c_synth Pure this compound purification->pure_tovopyrifolin_c_synth

Proposed synthetic workflow for this compound.
Illustrative Signaling Pathways

Disclaimer: The following diagrams illustrate potential signaling pathways that could be modulated by xanthones, based on existing literature for related compounds. Direct experimental evidence for the effect of this compound on these specific pathways is not yet available. These diagrams are provided as a conceptual framework for future research.

Many xanthone derivatives have been shown to modulate the Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.

tovopyrifolin_c This compound (Hypothesized) keap1_nrf2 Keap1-Nrf2 Complex tovopyrifolin_c->keap1_nrf2 Inhibition nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are ARE nucleus->are antioxidant_genes Antioxidant & Cytoprotective Gene Expression are->antioxidant_genes Activation

Hypothesized activation of the Nrf2 pathway.

Phytochemicals, including some xanthones, have been reported to interfere with the pro-inflammatory NF-κB signaling pathway.

inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation of IκB nfkb NF-κB ikb_nfkb->nfkb IκB Degradation & NF-κB Release nucleus_nfkb Nucleus nfkb->nucleus_nfkb Translocation inflammatory_genes Pro-inflammatory Gene Expression nucleus_nfkb->inflammatory_genes Activation tovopyrifolin_c_nfkb This compound (Hypothesized) tovopyrifolin_c_nfkb->ikk Inhibition

Hypothesized inhibition of the NF-κB pathway.

References

An In-depth Technical Guide to the Research Applications of CAS Number 34211-53-5 (Tovopyrifolin C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tovopyrifolin C (CAS Number: 34211-53-5), a naturally occurring xanthone (B1684191), has emerged as a molecule of interest for its potential pharmacological activities. Isolated primarily from the stem bark of Calophyllum venulosum, this compound has been a subject of preliminary investigations, particularly for its enzyme inhibitory effects.[1][2] This technical guide provides a comprehensive overview of the current research applications of this compound. It details its known biological activities, presents available quantitative data, outlines experimental protocols for its isolation and analysis, and explores its potential mechanisms of action through key signaling pathways. This document is intended to serve as a foundational resource to facilitate further research and drug discovery efforts centered on this compound.

Chemical and Physical Properties

This compound, with the systematic name 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one, belongs to the xanthone class of polyphenolic compounds.[3] Xanthones are known for their diverse biological activities, which are attributed to their rigid, planar, tricyclic aromatic ring system.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 34211-53-5
Molecular Formula C₁₄H₁₀O₆
Molecular Weight 274.23 g/mol
IUPAC Name 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one
Natural Sources Stem bark of Calophyllum venulosum

Research Applications and Biological Activities

While research on this compound is not extensive, existing studies have identified a key biological activity and suggest potential for others based on its chemical class.

Monoamine Oxidase (MAO) Inhibition

The most significant reported biological activity of this compound is its ability to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.

Table 2: In Vitro Monoamine Oxidase Inhibitory Activity of this compound

TargetAssay TypeIC₅₀ (µM)
Monoamine OxidaseEnzyme Inhibition Assay2.7

This inhibitory activity suggests that this compound could be a candidate for further investigation in the context of neurological disorders where MAO inhibitors are of therapeutic interest, such as depression and Parkinson's disease.

Anticancer Potential (Unconfirmed)

There is currently a significant lack of publicly available scientific data on the anticancer or cytotoxic activity of this compound.[4][5][6] While other xanthones isolated from the Calophyllum genus have demonstrated cytotoxic effects against various cancer cell lines, specific data for this compound is not available.[4] Therefore, its potential in oncology remains speculative and requires experimental validation.

Experimental Protocols

Isolation and Purification of this compound from Calophyllum venulosum

The following protocol is a generalized procedure for the isolation and purification of this compound from its natural source.

Workflow for the Isolation of this compound

G start Dried & Powdered Stem Bark of Calophyllum venulosum extraction Sequential Solvent Extraction (Hexane, Chloroform (B151607), Methanol) start->extraction fractionation Silica (B1680970) Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) extraction->fractionation Chloroform Extract purification1 Preparative Thin-Layer Chromatography (TLC) fractionation->purification1 purification2 Preparative High-Performance Liquid Chromatography (HPLC) purification1->purification2 end Pure this compound purification2->end

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation: The stem bark of Calophyllum venulosum is collected, authenticated, cleaned, and air-dried in the shade. The dried bark is then ground into a coarse powder.[2]

  • Extraction: The powdered bark is subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane (B92381), followed by chloroform, and then methanol. This compound is predominantly found in the chloroform extract.[1]

  • Chromatographic Separation:

    • Column Chromatography: The crude chloroform extract is fractionated using silica gel column chromatography with a gradient elution of a solvent system like hexane and ethyl acetate.[1]

    • Preparative Thin-Layer Chromatography (TLC): Fractions identified as containing this compound are further purified using preparative TLC.[1]

    • High-Performance Liquid Chromatography (HPLC): The final purification step is performed using preparative HPLC to yield pure this compound.[1][2]

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR).[1]

Monoamine Oxidase (MAO) Inhibition Assay

The following is a generalized protocol for determining the MAO inhibitory activity of this compound.

Methodology:

  • Enzyme and Substrate Preparation: A solution of MAO-A or MAO-B enzyme and a solution of a suitable substrate (e.g., kynuramine) are prepared in a phosphate (B84403) buffer (pH 7.4).[7]

  • Incubation: The reaction mixture, containing the MAO enzyme, buffer, and various concentrations of this compound (or a reference inhibitor), is pre-incubated at 37°C.[7]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Termination: After a specific incubation time, the reaction is stopped, often by the addition of a strong base (e.g., 2N NaOH).[7]

  • Product Quantification: The formation of the product is quantified. For example, if kynuramine (B1673886) is the substrate, the formation of 4-hydroxyquinoline (B1666331) can be measured fluorometrically.[7]

  • IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the activities of other xanthones suggest potential involvement of the Nrf2/ARE and NF-κB pathways.

Hypothesized Nrf2/ARE Signaling Pathway Activation

Xanthones are known to modulate the Nrf2/ARE pathway, a key cellular defense mechanism against oxidative stress. It is hypothesized that this compound may act as an activator of this pathway.

Hypothesized Nrf2 Activation by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tovopyrifolin This compound keap1_nrf2 Keap1-Nrf2 Complex tovopyrifolin->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nrf2_n Nrf2 nrf2->nrf2_n Translocation are ARE (Antioxidant Response Element) nrf2_n->are Binds to genes Antioxidant & Cytoprotective Gene Expression are->genes

Caption: Hypothesized activation of the Nrf2 signaling pathway by this compound.

Hypothesized NF-κB Signaling Pathway Inhibition

The anti-inflammatory properties of many xanthones are attributed to their ability to inhibit the NF-κB signaling pathway. This compound may share this mechanism.

Hypothesized NF-κB Inhibition by this compound

G cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex stimulus->ikk tovopyrifolin This compound tovopyrifolin->ikk Inhibits nfkb_ikb NF-κB-IκBα Complex ikk->nfkb_ikb ikb IκBα nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation nfkb_ikb->ikb Phosphorylation & Degradation nfkb_ikb->nfkb Release genes Pro-inflammatory Gene Expression nfkb_n->genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound (CAS 34211-53-5) is a natural xanthone with confirmed monoamine oxidase inhibitory activity. While its structural similarity to other bioactive xanthones suggests potential roles in antioxidant and anti-inflammatory pathways, and possibly in cancer, these areas remain largely unexplored. There is a clear need for further research to:

  • Elucidate the specific MAO isozyme (MAO-A or MAO-B) selectivity of this compound.

  • Investigate its cytotoxic activity against a panel of cancer cell lines.

  • Validate its hypothesized effects on the Nrf2 and NF-κB signaling pathways through direct experimental evidence.

  • Conduct in vivo studies to assess its therapeutic potential and safety profile.

This technical guide serves as a starting point for researchers interested in the pharmacological investigation of this compound, highlighting both the knowns and the significant knowledge gaps that present opportunities for future discovery.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis and Biological Evaluation of Tovopyrifolin C and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the total synthesis of Tovopyrifolin C, a naturally occurring xanthone (B1684191), and its structural analogs. This document details a proposed synthetic pathway based on established chemical reactions and outlines protocols for evaluating the biological activities of these compounds. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields.

This compound, with the systematic name 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one, has been isolated from plant species such as Tovomita brasiliensis, Tovomita excelsa, and Calophyllum venulosum[1]. The xanthone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. Notably, this compound has demonstrated potent monoamine oxidase (MAO) inhibitory activity[1]. This guide presents a plausible total synthesis route and protocols for investigating the biological potential of this compound and its analogs.

I. Total Synthesis of this compound and Analogs

The total synthesis of this compound can be achieved through various established methods for xanthone formation. A classical and convergent approach is the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a substituted benzoic acid with a phenol, followed by cyclization[2]. An alternative high-yielding method is the cyclodehydration of a 2,2'-dihydroxybenzophenone (B146640) intermediate[2]. The following protocol focuses on a proposed synthesis utilizing the GSS reaction.

A logical workflow for the proposed synthesis is outlined below:

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Grover, Shah, and Shah Reaction cluster_cyclization Cyclization cluster_product Final Product 2,4,6-Trihydroxybenzoic_Acid 2,4,6-Trihydroxybenzoic Acid Condensation Condensation 2,4,6-Trihydroxybenzoic_Acid->Condensation 3-Methoxyphenol (B1666288) 3-Methoxyphenol 3-Methoxyphenol->Condensation Cyclization_Step Cyclization Condensation->Cyclization_Step Intermediate Tovopyrifolin_C This compound Cyclization_Step->Tovopyrifolin_C

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of this compound via Grover, Shah, and Shah Reaction

This protocol describes the condensation of 2,4,6-trihydroxybenzoic acid with 3-methoxyphenol.

Materials:

  • 2,4,6-trihydroxybenzoic acid

  • 3-methoxyphenol

  • Eaton's Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (B1210297)

  • Hexane

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,4,6-trihydroxybenzoic acid (1.0 equivalent) and 3-methoxyphenol (1.1 equivalents)[2].

  • Carefully add Eaton's reagent (10-15 wt. equivalents) to the flask with stirring at room temperature until a homogenous solution is formed[2].

  • Heat the reaction mixture to 70-80 °C and stir for 3-5 hours[2].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (95:5)[2].

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring, which will result in the formation of a precipitate[2].

  • Filter the precipitate and wash with cold water. Dry the crude solid under a vacuum[2].

  • Dissolve the crude product in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[2].

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate or DCM/methanol to yield pure this compound[2].

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the synthesis of this compound. This data should be optimized for actual laboratory synthesis.

ReactantMolecular Weight ( g/mol )EquivalentsAmount (mmol)Mass (g)
2,4,6-Trihydroxybenzoic acid170.121.0101.70
3-Methoxyphenol124.141.1111.37
Product
This compound276.23---
Hypothetical Yield
Crude Yield---2.5 g
Purified Yield---1.8 g (65%)

Experimental Protocol 2: Synthesis of a this compound Analog

This protocol outlines the synthesis of a structural analog of this compound to demonstrate the adaptability of the synthetic route.

Materials:

  • 2,6-dihydroxy-4-methoxybenzoic acid

  • 3-Methoxyphenol

  • Eaton's Reagent

  • Reagents for work-up and purification as in Protocol 1

Procedure: The procedure is analogous to Protocol 1, with the substitution of 2,4,6-trihydroxybenzoic acid with 2,6-dihydroxy-4-methoxybenzoic acid[2].

Quantitative Data for Analog Synthesis (Hypothetical):

ReactantMolecular Weight ( g/mol )EquivalentsAmount (mmol)Mass (g)
2,6-dihydroxy-4-methoxybenzoic acid184.151.0101.84
3-Methoxyphenol124.141.1111.37
Product
Analog290.26---
Hypothetical Yield
Purified Yield---2.0 g (69%)

II. Biological Activity Evaluation

Polysubstituted xanthones, including those with hydroxylation and methoxylation patterns similar to this compound, are known to possess significant biological activities[2]. The following protocols provide a framework for evaluating the potential of this compound and its analogs as therapeutic agents.

A. Topoisomerase Inhibition Activity

Topoisomerases are crucial enzymes in DNA replication and are validated targets for anticancer drugs[3].

Experimental Protocol 3: Topoisomerase I DNA Relaxation Assay

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I[3].

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I reaction buffer

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Camptothecin (positive control)

  • Stop solution (e.g., containing SDS and proteinase K)

  • 6x DNA loading dye

  • Agarose (B213101)

  • 1x TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: Prepare the reaction mixture on ice, including the supercoiled plasmid DNA, buffer, water, and various concentrations of this compound or a positive control[3].

  • Enzyme Addition: Add Topoisomerase I to the reaction mixture[3].

  • Incubation: Incubate at 37°C for 30 minutes[3].

  • Reaction Termination: Stop the reaction by adding the stop solution and incubate for another 30 minutes at 37°C[4].

  • Gel Electrophoresis: Add DNA loading dye to each reaction and load the samples onto a 1% agarose gel. Run the gel at 85V for approximately 2 hours[4].

  • Visualization: Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, followed by destaining in water for 10 minutes. Visualize the DNA bands using a UV transilluminator[4].

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition[4].

Hypothetical Data Presentation:

Table 1: Topoisomerase I Relaxation Assay - IC50 of this compound

CompoundConcentration (µM)% Inhibition of DNA Relaxation
This compound0.115
145
1085
5098
100100
Camptothecin (Control)195
Calculated IC50 (µM)
This compound[Insert Value]
Camptothecin[Insert Value]

B. Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment[5].

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug)[5].

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified incubator with 5% CO₂[5].

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hypothetical Data Presentation:

Table 2: Cytotoxic Activity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7Breast Cancer25.548
HeLaCervical Cancer30.248
A549Lung Cancer18.772
PC-3Prostate Cancer22.148

III. Proposed Signaling Pathways

Based on the known activities of related xanthones, this compound may exert its biological effects through the modulation of key signaling pathways involved in cellular stress response and inflammation.

A. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the cellular defense against oxidative stress. Many xanthones are known to activate the Nrf2 pathway[1].

Nrf2_Pathway cluster_nucleus Gene Transcription Tovopyrifolin_C This compound Keap1 Keap1 Tovopyrifolin_C->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes activates Nrf2_n->ARE binds

Figure 2: Proposed activation of the Nrf2 signaling pathway by xanthones.

B. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Several xanthones have been reported to inhibit the NF-κB signaling pathway[1].

NFkB_Pathway cluster_nucleus Gene Transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome NFkB_n NF-κB NFkB->NFkB_n translocation Tovopyrifolin_C This compound Tovopyrifolin_C->IKK inhibits Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB_n->Inflammatory_Genes activates

Figure 3: Proposed inhibition of the NF-κB signaling pathway by xanthones.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Tovopyrifolin C using MTT and SRB Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tovopyrifolin C is a natural product belonging to the xanthone (B1684191) class of compounds.[1] While specific biological data for this compound is limited, other xanthones have demonstrated significant cytotoxic activities against various cancer cell lines, suggesting that this compound may also possess anticancer properties.[1][2] This document provides detailed protocols for two common colorimetric assays, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays, to determine the in vitro cytotoxicity of this compound.

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5] The amount of formazan produced is proportional to the number of living cells.[6] The SRB assay, on the other hand, is a method for determining cell density based on the measurement of cellular protein content.[7] It relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[8]

Data Presentation

As there is no publicly available cytotoxicity data for this compound, the following table provides a comparative reference of IC50 values for structurally related xanthones against various human cancer cell lines.[2] This will serve as a valuable benchmark for researchers investigating the cytotoxic potential of this compound.

CompoundCancer Cell LineCell TypeIC50 (µM)
α-mangostinHT-29Colon Carcinoma1.7
MCF-7Breast Adenocarcinoma1.7
SK-MEL-28Melanoma~18.3
γ-mangostinDLD-1Colon Cancer9.1
RubraxanthoneA549Lung Carcinoma9.4

Experimental Protocols

1. MTT Assay Protocol

This protocol is designed for assessing the cytotoxicity of this compound in a 96-well plate format.

Materials:

  • This compound

  • Human cancer cell line (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

2. SRB Assay Protocol

This protocol provides a method to assess cytotoxicity based on total cellular protein content.

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Acetic acid, 1% (v/v)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the compound incubation period, gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plate at 4°C for 1 hour.[9]

  • Staining:

    • Wash the plates five times with distilled water and allow them to air dry completely.[9]

    • Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Washing and Solubilization:

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[9]

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Shake the plate for 5 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance at 510 nm using a microplate reader.

Mandatory Visualizations

Cytotoxicity_Assay_Workflow Experimental Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay Procedure cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation_24h Incubate for 24h cell_seeding->incubation_24h incubation_24h->treatment incubation_treatment Incubate for 24/48/72h treatment->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt fix_cells Fix Cells (TCA) incubation_treatment->fix_cells incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize_formazan Solubilize Formazan (DMSO) incubation_mtt->solubilize_formazan read_mtt Read Absorbance (570nm) solubilize_formazan->read_mtt data_analysis Calculate % Viability read_mtt->data_analysis stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash with Acetic Acid stain_cells->wash_cells solubilize_srb Solubilize Dye (Tris) wash_cells->solubilize_srb read_srb Read Absorbance (510nm) solubilize_srb->read_srb read_srb->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for MTT and SRB cytotoxicity assays.

Putative_Signaling_Pathway Hypothetical Signaling Pathway for Xanthone-Induced Cytotoxicity cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tovopyrifolin_c This compound death_receptor Death Receptor tovopyrifolin_c->death_receptor Extrinsic Pathway ros ↑ ROS Generation tovopyrifolin_c->ros mitochondria Mitochondria tovopyrifolin_c->mitochondria Intrinsic Pathway dna_damage DNA Damage tovopyrifolin_c->dna_damage caspase_8 Caspase-8 Activation death_receptor->caspase_8 ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 caspase_8->caspase_3 apoptosis Apoptosis caspase_3->apoptosis dna_damage->apoptosis

Caption: Potential signaling pathways for xanthone cytotoxicity.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Tovopyrifolin C via Nitric Oxide Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovopyrifolin C is a naturally occurring xanthone (B1684191) isolated from the stem bark of Calophyllum venulosum. Xanthones are a class of organic compounds that have attracted significant scientific interest due to their diverse pharmacological activities. As chronic inflammation is a key component of numerous diseases, the evaluation of novel anti-inflammatory agents is a critical area of research. One of the key mediators in the inflammatory process is nitric oxide (NO). While NO plays important roles in physiological processes, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of chronic inflammation. Therefore, the inhibition of NO production is a key target for anti-inflammatory drug discovery.

These application notes provide a detailed protocol for assessing the anti-inflammatory potential of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in the RAW 264.7 macrophage cell line.

Principle of the Assay

This assay utilizes the murine macrophage cell line, RAW 264.7, which is a well-established model for studying inflammation in vitro.[1][2] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics a bacterial infection and induces a strong inflammatory response. This response includes the upregulation of iNOS and the subsequent production of large amounts of nitric oxide.

The anti-inflammatory activity of this compound is quantified by its ability to reduce the amount of NO produced by LPS-stimulated macrophages. The concentration of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite (B80452) (NO₂⁻), in the cell culture supernatant using the Griess reagent.[3][4] The Griess reaction is a colorimetric assay where nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to form a colored azo compound, the absorbance of which is measured at 540 nm.[4]

Data Presentation

The inhibitory effect of this compound on nitric oxide production is typically presented as the concentration of nitrite in the culture medium. The results are often expressed as a percentage of inhibition compared to the LPS-stimulated control group. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production, is a key parameter for quantifying its potency.

Table 1: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)-2.5 ± 0.5-
LPS (1 µg/mL)-45.8 ± 3.20%
LPS + this compound138.2 ± 2.516.6%
LPS + this compound529.1 ± 1.936.5%
LPS + this compound1018.7 ± 1.559.2%
LPS + this compound259.3 ± 0.879.7%
LPS + this compound505.1 ± 0.688.9%

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the initial search. The data is representative of typical results obtained for natural compounds with anti-inflammatory activity.[1][5]

Experimental Protocols

Materials and Reagents
  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)

  • Sodium Nitrite (NaNO₂)

  • 96-well cell culture plates

  • Microplate reader

Cell Culture and Seeding
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.[5]

  • Incubate the plate for 24 hours to allow the cells to adhere.

Treatment with this compound and LPS
  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in DMEM to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.

  • After the 24-hour incubation, remove the old medium from the wells.

  • Add 100 µL of fresh DMEM containing the different concentrations of this compound to the respective wells.

  • Incubate the plate for 1 hour.

  • Following the pre-treatment, add 100 µL of DMEM containing LPS (final concentration of 1 µg/mL) to all wells except the control group.

  • For the control group, add 100 µL of fresh DMEM without LPS.

  • Incubate the plate for an additional 24 hours.[1]

Measurement of Nitric Oxide (Griess Assay)
  • After the 24-hour incubation with LPS, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite in DMEM with concentrations ranging from 0 to 100 µM.

  • Add 100 µL of Griess reagent (a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions) to each well containing the supernatant and the standards.[2]

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples by comparing the absorbance values to the standard curve.

Cell Viability Assay (MTT Assay)

It is crucial to determine whether the observed inhibition of NO production is due to the anti-inflammatory activity of this compound or its cytotoxic effects. An MTT assay should be performed in parallel.

  • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage relative to the control group.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis cluster_results Data Interpretation culture Culture RAW 264.7 Cells seed Seed cells in 96-well plate (1x10^5 cells/well) culture->seed incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat cells with this compound (1h) incubate1->pretreat prepare_tov Prepare this compound dilutions prepare_tov->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate prepare_lps Prepare LPS solution prepare_lps->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant mtt_assay Perform MTT Assay on remaining cells incubate2->mtt_assay griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Read Absorbance at 540 nm griess_assay->read_absorbance calculate_nitrite Calculate Nitrite Concentration read_absorbance->calculate_nitrite read_absorbance_mtt Read Absorbance at 570 nm mtt_assay->read_absorbance_mtt calculate_viability Calculate Cell Viability read_absorbance_mtt->calculate_viability determine_ic50 Determine IC50 calculate_nitrite->determine_ic50

Caption: Experimental workflow for the nitric oxide inhibition assay.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MAPKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activation IkB_NFkB IκBα-NF-κB iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene AP1->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine -> L-Citrulline TovopyrifolinC This compound TovopyrifolinC->IKK TovopyrifolinC->MAPK TovopyrifolinC->NFkB_nuc

Caption: LPS-induced signaling pathways leading to NO production.

References

Troubleshooting & Optimization

Preventing Tovopyrifolin C precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Tovopyrifolin C precipitation in cell culture media.

Troubleshooting Guide

Precipitation of this compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration and potentially inducing cellular toxicity. The following guide details common causes of precipitation and provides systematic solutions to mitigate these issues.

Problem Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Poor Aqueous Solubility: this compound is a hydrophobic molecule with low water solubility. Direct dilution of a concentrated DMSO stock into aqueous cell culture media can cause it to crash out of solution.[1][2]1. Optimize Stock Solution Concentration: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO.[1][3] While the maximum solubility is not readily published, a starting concentration of 10-20 mM is a common practice for similar compounds. 2. Employ Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into pre-warmed (37°C) cell culture medium.[4] This gradual reduction in solvent concentration helps to keep the compound in solution. 3. Increase Final DMSO Concentration (with caution): While aiming for the lowest possible final DMSO concentration (ideally <0.1%), a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility.[4] However, it is crucial to run a vehicle control to assess the impact of DMSO on the specific cell line being used.[4]
Precipitation Over Time in Culture Compound Instability: The chemical structure of this compound may be unstable in the complex environment of cell culture media over extended incubation periods.1. Prepare Fresh Working Solutions: For long-term experiments, it is advisable to prepare fresh this compound-containing media daily. 2. Minimize Exposure to Light and Air: Protect the stock solution and media containing this compound from light and minimize exposure to air to reduce the risk of degradation.
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture media, leading to the formation of insoluble complexes.[4]1. Test Different Media Formulations: If precipitation persists, consider testing the solubility of this compound in different basal media. 2. Serum Concentration: Serum proteins can sometimes help to solubilize hydrophobic compounds.[5] However, at high concentrations of this compound, this effect may be insufficient. Experiment with varying serum concentrations to find an optimal balance.
Precipitation After Freeze-Thaw Cycles Reduced Solubility at Low Temperatures: The solubility of this compound in DMSO may decrease at lower temperatures, leading to precipitation upon thawing.[3]1. Aliquot Stock Solutions: Store the high-concentration DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] 2. Proper Thawing and Re-dissolving: Before use, thaw aliquots at room temperature and ensure the compound is fully dissolved by gentle vortexing. If precipitation is visible, brief sonication may be carefully applied.[3]
Cloudiness or Film Formation in Culture Wells Microbial Contamination: In some instances, the observed turbidity may not be chemical precipitation but rather bacterial or fungal contamination.[4]1. Microscopic Examination: Visually inspect the culture under a microscope to differentiate between crystalline precipitate and microbial growth. 2. Aseptic Technique: If contamination is suspected, discard the culture and thoroughly review and reinforce sterile laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][6] For cell culture applications, 100% anhydrous DMSO is the most commonly used solvent.[3]

Q2: What is a safe concentration of DMSO for my cells?

A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity.[4] A concentration of 0.1% or lower is generally recommended, although up to 0.5% may be tolerated by some cell lines.[4] It is imperative to perform a vehicle control experiment to determine the tolerance of your specific cell line to the intended DMSO concentration.[4]

Q3: Can I filter the media to remove the precipitate?

A3: Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and removing it will lead to an unknown and lower effective concentration of this compound in your experiment, compromising the validity of the results.[5] The focus should be on preventing precipitation in the first place.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A4: A solubility test is recommended to determine the empirical solubility limit. This can be done by preparing a serial dilution of your this compound stock solution in your specific cell culture medium and observing the highest concentration that remains clear of any visible precipitate over a period equivalent to your planned experiment.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in 100% anhydrous DMSO to a final concentration of 10-20 mM.

    • Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C.[3]

  • Prepare Working Solutions:

    • Pre-warm the desired volume of complete cell culture medium to 37°C.

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired concentrations. Add the stock solution dropwise while gently swirling the medium to ensure rapid mixing and minimize localized high concentrations.

Protocol 2: Vehicle Control Experiment
  • Cell Seeding: Seed your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Prepare a series of dilutions of 100% DMSO in your cell culture medium to match the final DMSO concentrations in your experimental conditions (e.g., 0.01%, 0.1%, 0.5%).

  • Incubation: Replace the existing media in the wells with the DMSO-containing media and incubate for the same duration as your planned experiment.

  • Assessment: Evaluate cell viability, morphology, and any other relevant parameters to determine the highest concentration of DMSO that does not affect your cells.

Potential Signaling Pathways of this compound

This compound is a member of the xanthone (B1684191) family of compounds. Xanthones have been reported to modulate several key signaling pathways involved in cellular stress response, inflammation, and cell cycle regulation.

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK p_IkBa p-IκBα IKK->p_IkBa P IkBa IκBα NFkB NF-κB IkBa->p_IkBa Nucleus Nucleus NFkB->Nucleus Translocation p_IkBa->NFkB Releases Gene Pro-inflammatory Gene Expression TovopyrifolinC This compound TovopyrifolinC->IKK Inhibition NFkB_n NF-κB NFkB_n->Gene

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Nrf2_Pathway cluster_nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Keap1->Nrf2 Releases Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes TovopyrifolinC This compound TovopyrifolinC->Keap1 Modulation? Nrf2_n Nrf2 Nrf2_n->ARE

Caption: Potential modulation of the Nrf2/ARE antioxidant response pathway by this compound.[7]

p53_p21_Pathway CellularStress Cellular Stress (e.g., DNA Damage) p53 p53 CellularStress->p53 Activates p21 p21 p53->p21 Upregulates CDK2 CDK2/Cyclin E p21->CDK2 Inhibits CellCycle Cell Cycle Arrest (G1/S) CDK2->CellCycle Promotes Progression TovopyrifolinC This compound TovopyrifolinC->p53 Activation?

Caption: Potential activation of the p53/p21 cell cycle arrest pathway by this compound.[8]

References

Technical Support Center: Tovopyrifolin C and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tovopyrifolin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assay interference a concern?

This compound is a xanthone, a class of organic compounds isolated from natural sources such as the stem barks of Calophyllum venulosum.[1] Xanthones are known to exhibit a range of biological activities and are often colored compounds. This inherent color can interfere with colorimetric cell viability assays. Additionally, the chemical structure of this compound may lead to interactions with assay reagents, potentially affecting the accuracy of viability measurements.

Q2: Which cell viability assays are most likely to be affected by this compound?

Assays that rely on colorimetric or fluorometric readouts are most susceptible to interference by colored compounds like this compound. This includes tetrazolium-based assays such as MTT, XTT, and MTS, as well as resazurin-based assays (e.g., AlamarBlue). Luminescence-based assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), may also be affected if the compound interacts with the luciferase enzyme.

Q3: How can I determine if this compound is interfering with my cell viability assay?

The most direct method is to run a cell-free control experiment. This involves incubating this compound with the assay reagents in culture medium without cells. If a change in signal (e.g., color development in an MTT assay or light production in a CellTiter-Glo® assay) is observed in the absence of cells, it indicates direct interference.

Q4: What are the primary mechanisms of interference by compounds like this compound?

There are several potential mechanisms of interference:

  • Colorimetric Interference: this compound, being a xanthone, likely absorbs light in the visible spectrum, which can overlap with the absorbance wavelength of the formazan (B1609692) product in MTT or XTT assays, leading to artificially high or low readings.

  • Direct Reduction of Assay Reagents: Some compounds can directly reduce tetrazolium salts (like MTT) to formazan, resulting in a false-positive signal for cell viability.

  • Luciferase Inhibition or Stabilization: In luminescence-based assays like CellTiter-Glo®, the compound may directly inhibit or, in some cases, stabilize the luciferase enzyme, leading to inaccurate measurements of ATP levels.[2][3][4][5]

  • Precipitation: At higher concentrations, this compound may precipitate in the culture medium, which can scatter light and interfere with absorbance readings.

Q5: What alternative cell viability assays can I use if I suspect interference?

If you confirm interference, consider switching to an assay that measures a different cellular parameter and has a different detection method. Good alternatives include:

  • ATP-based assays (e.g., CellTiter-Glo®): While not immune to interference, they are not affected by the color of the compound. However, it is crucial to test for luciferase inhibition.[6][7]

  • Sulforhodamine B (SRB) assay: This colorimetric assay measures total protein content and is generally less prone to interference from colored compounds than metabolic assays.

  • DNA-binding dye assays (e.g., CyQUANT®, DRAQ7™): These assays quantify cell number based on DNA content and are not dependent on metabolic activity or affected by colored compounds.[1]

  • Trypan Blue Exclusion Assay: A simple microscopy-based method to count viable cells, though it is lower-throughput.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results with MTT/XTT Assays

Symptoms:

  • High background absorbance in wells containing this compound without cells.

  • An increase in apparent cell viability at high, expectedly toxic, concentrations of this compound.

  • High variability between replicate wells.

Troubleshooting Workflow:

MTT_Troubleshooting start Inconsistent MTT Results with this compound check_interference Run Cell-Free Control: This compound + Media + MTT Reagent (No Cells) start->check_interference interference_detected Interference Detected? (Color change without cells) check_interference->interference_detected no_interference No Interference Detected interference_detected->no_interference No switch_assay Switch to Alternative Assay (SRB, ATP-based, or DNA-binding dye) interference_detected->switch_assay Yes correct_data Attempt Data Correction: Subtract absorbance of cell-free control from experimental wells interference_detected->correct_data Yes, and want to try correction troubleshoot_protocol Troubleshoot Standard Assay Protocol (e.g., cell seeding, reagent prep) no_interference->troubleshoot_protocol validate_correction Validate Correction: Compare with an orthogonal assay method correct_data->validate_correction

Caption: Troubleshooting workflow for MTT/XTT assay interference.

Detailed Steps:

  • Perform a Cell-Free Control:

    • Prepare a 96-well plate with the same concentrations of this compound used in your experiment, but without cells.

    • Add the MTT or XTT reagent and solubilization buffer as you would in your regular protocol.

    • Measure the absorbance at the appropriate wavelength. A significant absorbance reading indicates direct interaction of this compound with the assay reagents.

  • Check for Colorimetric Interference:

    • Measure the absorbance spectrum of this compound in your culture medium to see if it overlaps with the absorbance maximum of the formazan product (typically ~570 nm for MTT).

  • Optimize the Assay Protocol:

    • If no direct interference is detected, review your standard protocol for sources of error such as inconsistent cell seeding, reagent preparation, or incubation times.

  • Consider Alternative Assays:

    • If interference is confirmed, the most reliable solution is to switch to an alternative assay such as the SRB or an ATP-based assay.

Issue 2: Suspected Interference with CellTiter-Glo® (ATP-based) Assay

Symptoms:

  • Lower than expected luminescence signal across all treated wells.

  • A dose-dependent decrease in luminescence that does not correlate with cytotoxicity observed by other methods (e.g., microscopy).

Troubleshooting Workflow:

CTG_Troubleshooting start Suspected CellTiter-Glo Interference with this compound check_inhibition Run Luciferase Inhibition Control: This compound + CellTiter-Glo Reagent + known amount of ATP start->check_inhibition inhibition_detected Inhibition Detected? (Signal lower than ATP-only control) check_inhibition->inhibition_detected no_inhibition No Direct Inhibition Detected inhibition_detected->no_inhibition No switch_assay Switch to a Non-Enzymatic Assay (e.g., SRB, CyQUANT) inhibition_detected->switch_assay Yes troubleshoot_protocol Review Experimental Protocol (e.g., cell lysis, incubation time) no_inhibition->troubleshoot_protocol check_stabilization Check for Enzyme Stabilization: Run cell-based assay with a known cytoxic agent +/- this compound no_inhibition->check_stabilization Signaling_Pathway_Hypothesis cluster_cell Cell Tovopyrifolin_C This compound Signaling_Pathways Modulation of Signaling Pathways (e.g., Pro-apoptotic, Anti-proliferative) Tovopyrifolin_C->Signaling_Pathways Metabolic_Activity Decreased Metabolic Activity (e.g., NADH/NADPH levels) Signaling_Pathways->Metabolic_Activity ATP_Levels Decreased ATP Levels Signaling_Pathways->ATP_Levels Cell_Death Cell Death / Decreased Viability Metabolic_Activity->Cell_Death ATP_Levels->Cell_Death Assay_Selection_Workflow start Start: Assess this compound Cytotoxicity initial_assay Select Initial Assay (e.g., MTT) start->initial_assay run_assay Run Experiment with Cell-Free Controls initial_assay->run_assay interference Interference Observed? run_assay->interference no_interference Analyze Data interference->no_interference No select_alternative Select Alternative Assay (e.g., SRB, CellTiter-Glo) interference->select_alternative Yes end End: Validated Cytotoxicity Data no_interference->end run_alternative Run Alternative Assay with Appropriate Controls select_alternative->run_alternative compare_results Compare Results and Confirm Cytotoxicity run_alternative->compare_results compare_results->end

References

Purification challenges for polar xanthones like Tovopyrifolin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar xanthones, with a specific focus on Tovopyrifolin C.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and other polar xanthones.

Issue 1: Low Yield of this compound from Crude Extract

Q: We are experiencing a very low yield of this compound after the initial extraction from the plant material. What are the potential causes and solutions?

A: Low yields of polar xanthones like this compound can stem from several factors, from the initial handling of the plant material to the extraction solvent and method used. Here are some common causes and troubleshooting steps:

  • Improper Plant Material Handling: The primary natural source of this compound is the stem bark of Calophyllum venulosum[1][2]. Ensure the plant material is properly identified, cleaned, and dried at a controlled temperature (40-50°C) to prevent the degradation of phytochemicals[2]. Grinding the dried bark into a coarse powder increases the surface area for more efficient extraction[2].

  • Inappropriate Solvent Selection: this compound is primarily found in the chloroform (B151607) extract after sequential extraction with solvents of increasing polarity[1]. However, for initial extraction from the plant material, methanol (B129727) or ethanol (B145695) are effective solvents[2]. The choice of solvent is critical; for a broad range of xanthones, an 80:20 mixture of acetone (B3395972) and water has been shown to be effective[3].

  • Inefficient Extraction Method: Maceration with occasional agitation for 48-72 hours is a common method[2]. For more efficient extraction, consider techniques like heating circumfluence with a solvent such as 80% ethanol[4].

  • Degradation During Extraction: Polar xanthones can be sensitive to heat and light. If using a heat-assisted extraction method, ensure the temperature is controlled to minimize degradation[5][6]. Protect the extraction setup from direct light.

Issue 2: Poor Separation of this compound during Column Chromatography

Q: We are struggling to achieve good separation of this compound from other compounds in the crude extract using silica (B1680970) gel column chromatography. The fractions are often mixed. What can we do to improve the separation?

A: Co-elution of compounds with similar polarities is a common challenge in silica gel chromatography of complex plant extracts. Here are several strategies to improve separation:

  • Optimize the Solvent System: For polar compounds that do not move from the baseline even with 100% ethyl acetate (B1210297), more aggressive solvent systems may be needed[7]. A gradient elution system of hexane (B92381) and ethyl acetate is a common starting point[1]. Consider adding a small percentage of a more polar solvent like methanol to the mobile phase to increase the elution strength.

  • Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often more effective than normal-phase silica gel[8]. A reverse-phase C18 column is typically used with a mobile phase of methanol and water or acetonitrile (B52724) and water[2].

  • Fractionation Prior to Column Chromatography: To reduce the complexity of the mixture loaded onto the column, perform a liquid-liquid partitioning of the crude extract. After initial extraction, the extract can be partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). This compound is expected to be enriched in the ethyl acetate fraction[2][4].

  • Compound Degradation on Silica Gel: Some compounds may degrade on the acidic surface of silica gel, leading to streaking and the appearance of mixed fractions[7]. You can test for compound stability by spotting the sample on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred[7]. If degradation is an issue, consider using deactivated silica gel or an alternative stationary phase like alumina[7][8].

Issue 3: Peak Tailing in Preparative HPLC

Q: During the final purification step of this compound using preparative HPLC on a C18 column, we are observing significant peak tailing. How can we improve the peak shape?

A: Peak tailing in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups[9]. Here's how to troubleshoot this issue:

  • Adjust Mobile Phase pH: For compounds with basic functional groups, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions[9]. Adding a small amount of an acid like acetic acid (e.g., 0.1%) to the mobile phase is a common practice[4].

  • Use an Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from interacting with the silica surface, resulting in better peak shapes for basic compounds.

  • Lower the Sample Concentration: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample before injection[4].

  • Ensure Complete Dissolution of the Sample: The sample should be fully dissolved in the initial mobile phase composition before injection. Filtering the sample through a 0.45 µm syringe filter is also recommended[2][4].

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and purity of this compound that can be expected from natural sources?

A1: The scientific literature does not extensively document quantitative data regarding the specific yield of this compound from Calophyllum venulosum[1]. Yields of natural products can vary significantly based on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. However, for other xanthones, purification methods like high-speed countercurrent chromatography have been shown to yield purities above 93% in a single step[10]. For preparative HPLC, the goal is often to achieve a purity of >95%[4].

Q2: What are the recommended storage conditions for purified this compound?

Q3: What analytical techniques are used to confirm the identity and purity of this compound after purification?

A3: A combination of chromatographic and spectroscopic techniques is used to confirm the identity and purity of the isolated this compound:

  • Analytical HPLC: To determine the purity of the final compound[4].

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition[1].

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule[1].

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are crucial for the complete structural elucidation of the molecule[1].

Quantitative Data Summary

The following table summarizes representative data for the purification of polar xanthones. Note that specific values for this compound are not extensively documented, and these values are based on the purification of similar compounds.

Purification TechniqueStationary PhaseMobile Phase ExampleTypical Purity AchievedReference
Silica Gel Column Chromatography Silica GelHexane:Ethyl Acetate (gradient)Variable, used for initial fractionation[1]
Preparative TLC Silica GelChloroform:Methanol (e.g., 95:5)>90%[1]
Preparative HPLC Reverse-Phase C18Methanol:Water with 0.1% Acetic Acid (gradient)>95%
High-Speed Counter-Current Chromatography Liquid-liquidn-hexane-ethyl acetate-methanol-water>93%[10]

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Calophyllum venulosum

  • Plant Material Preparation:

    • Thoroughly wash the collected stem bark of Calophyllum venulosum with water to remove debris.

    • Air-dry the bark in a well-ventilated area, shielded from direct sunlight, or use a hot air oven at 40-50°C[2].

    • Grind the dried bark into a coarse powder[2].

  • Solvent Extraction:

    • Soak 1 kg of the powdered bark in 5 L of methanol in a sealed container at room temperature for 48-72 hours with occasional stirring[2].

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Liquid-Liquid Fractionation:

    • Suspend the crude methanol extract in water and transfer it to a separatory funnel.

    • Partition the aqueous suspension successively with n-hexane to remove nonpolar compounds[2]. Collect the hexane fraction.

    • Subsequently, partition the remaining aqueous layer with chloroform or dichloromethane. This compound will preferentially move into this layer[1][2]. Collect the chloroform/dichloromethane fraction.

    • Concentrate the chloroform/dichloromethane fraction using a rotary evaporator to yield the enriched this compound extract[2].

Protocol 2: Purification of this compound using Preparative HPLC

  • Sample Preparation:

    • Dissolve the enriched this compound extract from Protocol 1 in the initial mobile phase composition (e.g., 60% Methanol / 40% Water with 0.1% Acetic Acid) to a concentration of approximately 20 mg/mL[4].

    • Filter the sample solution through a 0.45 µm syringe filter before injection[2][4].

  • HPLC System and Conditions:

    • Column: Reverse-phase C18 preparative column.

    • Mobile Phase: A: Water with 0.1% Acetic Acid; B: Methanol with 0.1% Acetic Acid.

    • Gradient: A suitable gradient, for example, starting from 60% B to 100% B over 30 minutes. The exact gradient should be optimized based on analytical HPLC runs.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.

    • Detection: UV detector at a wavelength where this compound shows maximum absorbance.

  • Injection and Fraction Collection:

    • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved[4].

    • Inject the prepared sample onto the column.

    • Collect fractions corresponding to the peak of this compound based on the elution profile[4].

  • Post-Purification:

    • Analyze the collected fractions using analytical HPLC to determine the purity of this compound[4].

    • Combine the fractions with high purity (>95%).

    • Remove the HPLC solvent from the combined pure fractions using a rotary evaporator under reduced pressure[4].

    • Lyophilize the remaining aqueous solution to obtain the final purified this compound as a dry powder[4].

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Dried & Powdered Calophyllum venulosum Bark extraction Methanol Extraction plant_material->extraction fractionation Liquid-Liquid Fractionation (Hexane, Chloroform) extraction->fractionation enriched_extract Enriched Chloroform Extract fractionation->enriched_extract column_chrom Silica Gel Column Chromatography (Optional Pre-purification) enriched_extract->column_chrom Load onto column prep_hplc Preparative HPLC (C18 Column) enriched_extract->prep_hplc Direct to HPLC column_chrom->prep_hplc Semi-pure fractions fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_tovopyrifolin Pure this compound (>95%) purity_analysis->pure_tovopyrifolin lyophilization Solvent Evaporation & Lyophilization pure_tovopyrifolin->lyophilization final_product This compound Powder lyophilization->final_product

Caption: Workflow for the extraction and purification of this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tovopyrifolin This compound (Xanthone) keap1_nrf2 Keap1-Nrf2 Complex tovopyrifolin->keap1_nrf2 may interact with Keap1 ros Oxidative Stress (ROS) ros->keap1_nrf2 induces conformational change in Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 release ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination leads to nrf2_nucleus Nrf2 nrf2->nrf2_nucleus translocation maf Maf (protein) nrf2_nucleus->maf heterodimerizes with are ARE (Antioxidant Response Element) maf->are binds to antioxidant_genes Antioxidant & Detoxifying Genes are->antioxidant_genes activates transcription of

Caption: Postulated modulation of the Nrf2/ARE signaling pathway by this compound.

References

Validation & Comparative

Lack of Public Data on Tovopyrifolin C Bioactivity Prevents Direct Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant absence of experimental data on the bioactivity of Tovopyrifolin C. This natural product, identified as a xanthone (B1684191) isolated from the stem bark of Calophyllum venulosum, currently lacks published studies detailing its specific biological effects, including anticancer, anti-inflammatory, or other therapeutic activities.[1][2][3][4][] As a result, a direct cross-validation and comparison of its performance in different bioassays is not possible at this time.

While research on other xanthones from the Calophyllum genus has shown promising cytotoxic effects against various cancer cell lines, specific data for this compound is not available.[3][6] The mechanism of action for this compound remains uncharacterized, and there are no public records of its effects on cell signaling pathways, cytotoxicity, or apoptosis.[2][3]

To fulfill the spirit of the request for a comparative guide, this document will provide a template illustrating how such a guide would be structured if data for this compound were available. A well-characterized, hypothetical compound, "Compound X," will be used as a placeholder to demonstrate the required data presentation, experimental protocols, and visualizations.

Hypothetical Comparative Analysis of "Compound X" Bioactivity

This section serves as an example of how the bioactivity of a compound would be presented.

Table 1: Comparative Cytotoxicity of Compound X in Different Cancer Cell Lines
Cell LineCancer TypeAssay TypeIC50 (µM)Exposure Time (h)
MCF-7Breast CancerMTT Assay12.548
A549Lung CancerSRB Assay18.272
HCT116Colon CancerCellTiter-Glo®9.848
JurkatLeukemiaAnnexin V/PI25.1 (EC50 for apoptosis)24
Table 2: Anti-inflammatory Activity of Compound X in Macrophages
Assay TypeCell LineStimulantEndpoint MeasuredIC50 (µM)
Griess AssayRAW 264.7LPSNitric Oxide (NO) Production7.5
ELISATHP-1LPSTNF-α Secretion5.2
ELISATHP-1LPSIL-6 Secretion6.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are example protocols for the assays mentioned in the hypothetical data tables.

Cell Viability and Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[6][7]

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat cells with a range of concentrations of the test compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

  • Sulforhodamine B (SRB) Assay: This assay quantifies total protein content as a measure of cell number.[6]

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

    • Staining: Stain the fixed cells with SRB dye.

    • Washing: Remove unbound dye by washing with acetic acid.

    • Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay (Griess Assay): This assay measures the level of nitrite (B80452), a stable product of NO, in cell culture supernatants.[4]

    • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) and pre-treat with the test compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

    • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[8]

    • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking: Block non-specific binding sites.

    • Sample Incubation: Add cell culture supernatants to the wells.

    • Detection: Add a detection antibody, followed by an enzyme-conjugated secondary antibody.

    • Substrate Addition: Add a substrate that produces a measurable color change.

    • Absorbance Measurement: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for illustrating complex biological processes and experimental designs.

G Hypothetical Workflow for In Vitro Cytotoxicity Screening cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Serial Dilutions of Compound X incubation_24h->add_compound incubation_treatment Incubate for 24, 48, or 72h add_compound->incubation_treatment mtt_reagent Add MTT Reagent incubation_treatment->mtt_reagent incubation_mtt Incubate for 4h mtt_reagent->incubation_mtt dissolve_formazan Dissolve Formazan (DMSO) incubation_mtt->dissolve_formazan read_plate Measure Absorbance (570 nm) dissolve_formazan->read_plate calculate_ic50 Calculate IC50 Value read_plate->calculate_ic50

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

G Hypothetical Anti-inflammatory Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription CompoundX Compound X CompoundX->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a hypothetical compound.

As new research on this compound becomes publicly available, this guide can be updated to reflect the actual experimental findings. Researchers are encouraged to investigate the potential bioactivities of this and other natural compounds.

References

Safety Operating Guide

Safe Disposal of Tovopyrifolin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential procedural guidance for the safe disposal of Tovopyrifolin C, ensuring the safety of laboratory personnel and compliance with standard regulations. Due to limited specific toxicity data for this compound, it is recommended to handle it as a potentially hazardous substance, adhering to the precautionary principle.[1] This guide is intended for researchers, scientists, and drug development professionals.

Core Safety Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be performed in a designated and well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[1][2]

  • Hand Protection: Chemical-resistant gloves.[1][2]

  • Body Protection: A laboratory coat.[1]

Step-by-Step Disposal Protocol

All waste materials contaminated with this compound, including the pure compound, solutions, and used labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.[1] Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

  • Segregation of Waste:

    • Isolate all this compound-contaminated materials from regular lab trash and other chemical waste streams.[3] Any item that comes into contact with the compound must be treated as cytotoxic waste.[3]

  • Waste Container Selection:

    • Use a dedicated, clearly labeled hazardous waste container.[1]

    • The container must be constructed of a material compatible with this compound, such as high-density polyethylene (B3416737) or glass for solutions.[1]

    • Ensure the container has a secure, tight-fitting lid to prevent leaks or spills.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1]

    • For cytotoxic waste, regulations may require specific labeling, such as a red color and the cytotoxic symbol.[3][4]

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[1] This area should be secure and away from general laboratory traffic.

  • Final Disposal:

    • The primary recommended method for the disposal of cytotoxic waste is high-temperature incineration.[3][4] This process should be carried out by a licensed and certified waste disposal facility.

    • Chemical neutralization may be an alternative if incineration is not available, but this must be done in accordance with institutional and regulatory guidelines.[3]

    • Crucially, do not dispose of this compound down the drain or in regular trash. [1]

Quantitative Data

PropertyData (for Xanthone)Source
Melting Point174 - 176 °C[1]
Boiling Point349 - 350 °C[1]
Acute Oral Toxicity (LD50)>500 mg/kg (rat)[1]
CarcinogenicityNo data available[1]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols for research involving this compound. All handling and disposal should align with your institution's established safety protocols for working with potentially hazardous or cytotoxic compounds.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tovopyrifolin_C_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B Work in a Ventilated Area (e.g., Fume Hood) C Segregate this compound Waste (Solid & Liquid) B->C D Use Dedicated, Compatible Hazardous Waste Container C->D E Label Container: - 'Hazardous Waste' - 'this compound' - Concentration & Quantity D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Professional Disposal G->H I High-Temperature Incineration (Preferred Method) H->I J Chemical Neutralization (Alternative, if approved) H->J

Caption: Logical workflow for the safe disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。